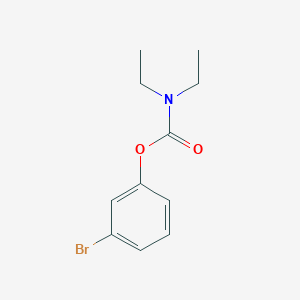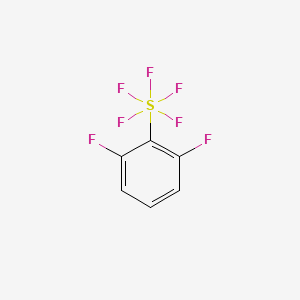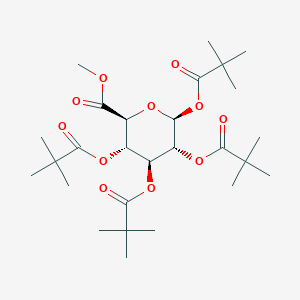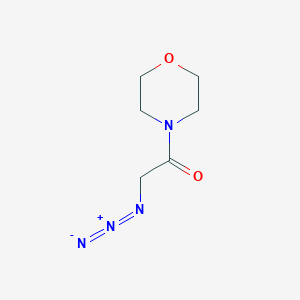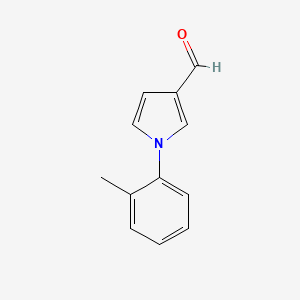![molecular formula C12H16N4S B3043492 4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine CAS No. 874881-21-7](/img/structure/B3043492.png)
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine
Übersicht
Beschreibung
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and anticancer activities. The presence of the diazepane ring and the thienopyrimidine moiety contributes to its unique chemical and biological characteristics.
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) and Phosphatidylinositol-3-Kinase (PI3K) . CDK2 is a crucial regulator of cell cycle progression, while PI3K plays a significant role in cell survival and growth .
Mode of Action
Similar compounds have shown to inhibit their targets, leading to cell cycle arrest and apoptosis . For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown to inhibit CDK2, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect thecell cycle regulation pathway via CDK2 inhibition and the PI3K/Akt signaling pathway via PI3K inhibition . These pathways play crucial roles in cell proliferation and survival.
Result of Action
Similar compounds have shown to cause significant inhibition of cell growth, alteration in cell cycle progression, and induction of apoptosis .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation .
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . For example, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, which could potentially alter cell cycle progression and induce apoptosis within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Diazepane Ring: The diazepane ring can be introduced via nucleophilic substitution reactions. For instance, a suitable diazepane derivative can be reacted with a halogenated thienopyrimidine intermediate under reflux conditions in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the thienopyrimidine core, which can be achieved using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.
Substitution: Halogenated intermediates, bases like potassium carbonate; reactions are often conducted under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Functionalized thienopyrimidine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties, with studies focusing on its ability to inhibit specific molecular targets involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,4-Diazepan-1-yl)-6-isopropylthieno[2,3-d]pyrimidine: Similar structure with an isopropyl group instead of a methyl group.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a pyrazole ring fused to a pyrimidine core, exhibiting similar pharmacological properties.
Uniqueness
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine is unique due to the specific combination of the diazepane ring and the thienopyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4-(1,4-diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-9-7-17-11-10(9)14-8-15-12(11)16-5-2-3-13-4-6-16/h7-8,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSIKPBMPNAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


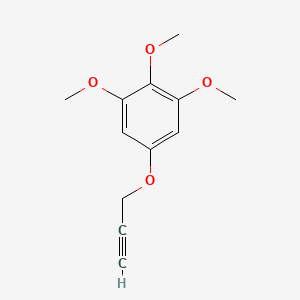
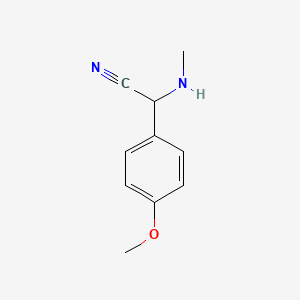
![diethyl [3-(trifluoromethyl)benzoyl]phosphonate](/img/structure/B3043414.png)
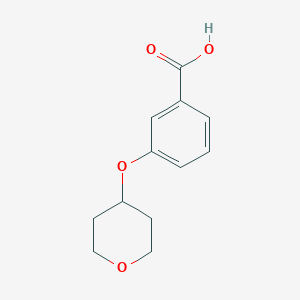
![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)

